
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can be synthesized through the reaction of phosphorus oxychloride with 2,2-diethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Aplicaciones Científicas De Investigación
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. This interaction can inhibit the activity of enzymes that rely on nucleophilic residues for their catalytic function. The compound’s ability to form stable complexes with nucleophiles makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its dimethyl or tetramethyl counterparts.
Propiedades
Número CAS |
118835-57-7 |
|---|---|
Fórmula molecular |
C7H14ClO3P |
Peso molecular |
212.61 g/mol |
Nombre IUPAC |
2-chloro-5,5-diethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO3P/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
Clave InChI |
ACUKXTDQRZSMQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COP(=O)(OC1)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
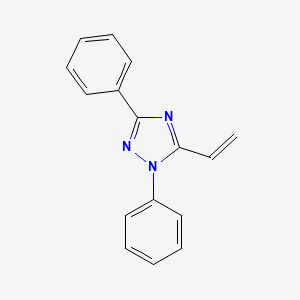
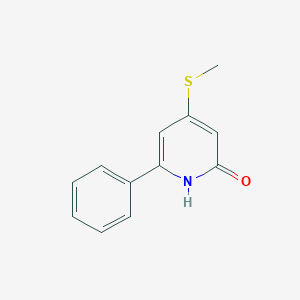
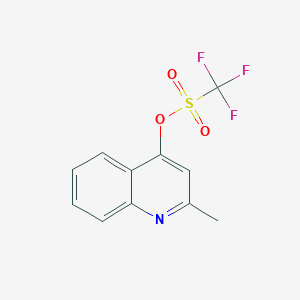

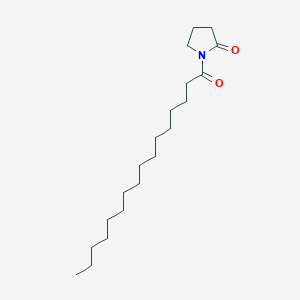
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
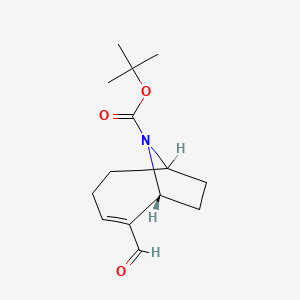
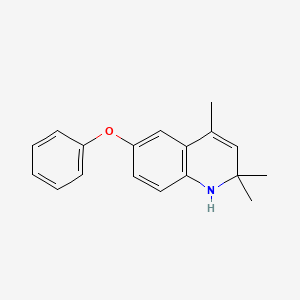
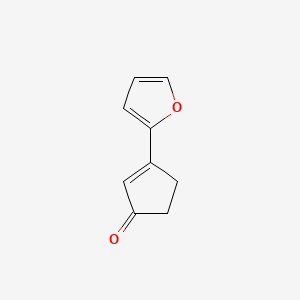
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
